(S)-(+)-1-Indanyl isocyanate
Description
Significance of Chiral Isocyanates in Stereoselective Synthesis
Chiral isocyanates are a class of organic compounds that play a pivotal role in modern stereoselective synthesis. acs.orgacs.org The isocyanate functional group (–N=C=O) is a highly reactive electrophile, readily engaging with a wide array of nucleophiles, including alcohols, amines, and water, to form carbamates, ureas, and other derivatives, respectively. wikipedia.orgsemanticscholar.org When the isocyanate is part of a chiral molecule, its reactions can be used to introduce a stereocenter, influence the stereochemical outcome of a reaction, or resolve a mixture of enantiomers. nih.govthieme-connect.com
The utility of chiral isocyanates lies in their ability to serve as valuable building blocks or derivatizing agents. sigmaaldrich.comtcichemicals.com In synthesis, they allow for the construction of complex, enantiomerically pure molecules by forming stable covalent bonds with other substrates. nih.gov This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. Stereoselective synthesis using these reagents enables the preparation of single enantiomers, avoiding the potential for inactive or even harmful effects from other stereoisomers. acs.orgnih.gov
Overview of (S)-(+)-1-Indanyl Isocyanate's Role in Chiral Chemistry
This compound is a specific chiral isocyanate that has garnered attention for its applications in chiral chemistry. echemi.comchiralen.com Its structure features a rigid indane backbone with a stereocenter at the 1-position, where the isocyanate group is attached. This well-defined three-dimensional structure is key to its effectiveness in inducing chirality.
Primarily, this compound is utilized as a chiral derivatizing agent. tcichemicals.comnih.gov It reacts with racemic or enantiomerically enriched alcohols and amines to form diastereomeric carbamates and ureas. googleapis.com These diastereomers possess distinct physical properties, such as different retention times in chromatography or unique signals in NMR spectroscopy, which allows for the separation and quantification of the original enantiomers. tcichemicals.commst.edu Its rigid structure often provides excellent resolution in such analyses.
Academic Research Landscape of Indanyl Isocyanate Derivatives
The academic research surrounding indanyl isocyanate and its derivatives extends beyond simple derivatization. The indane framework is a structural motif found in various biologically active compounds. Consequently, this compound and related structures serve as important intermediates in the synthesis of complex target molecules. google.comresearchgate.net For instance, research has demonstrated the use of indane derivatives in the creation of carbocyclic nucleoside analogues, which are investigated for their potential antiviral and antineoplastic properties. thieme-connect.com The synthesis of these molecules often involves the strategic reaction of the isocyanate or a precursor amine with other functionalized rings. thieme-connect.com Furthermore, the compound is noted as a key intermediate in the synthesis of pharmaceutical agents like dabigatran (B194492) etexilate, highlighting its industrial relevance. google.com
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 745783-81-7 | echemi.comchiralen.com |
| Molecular Formula | C₁₀H₉NO | echemi.comchiralen.com |
| Molecular Weight | 159.18 g/mol | echemi.comchiralen.com |
| Appearance | Liquid | |
| Boiling Point | 116 °C at 16 Torr | echemi.com |
| Density | ~1.15 g/cm³ | echemi.com |
| Optical Purity | Typically ≥98% | chiralen.com |
| Storage Temperature | 2-8°C | chiralen.com |
Synthesis and Manufacturing
The primary method for synthesizing isocyanates involves the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). wikipedia.orgchemsrc.com However, due to the hazardous nature of phosgene, alternative methods are often preferred, especially in academic and smaller-scale industrial settings.
A common and effective alternative for preparing this compound is through the Curtius rearrangement of the corresponding carboxylic acid, (S)-(+)-1-indancarboxylic acid. semanticscholar.org This process typically involves the following steps:
Conversion of the carboxylic acid to an acyl azide (B81097), often using a reagent like diphenylphosphoryl azide (DPPA).
Thermal or photochemical rearrangement of the acyl azide, which expels nitrogen gas (N₂) to form the isocyanate.
This method is advantageous as it generally proceeds with retention of the stereochemical configuration at the chiral center, ensuring the high enantiomeric purity of the final this compound product. semanticscholar.org Patents have been filed detailing specific preparation methods for this compound, indicating its commercial importance. chiralen.com
Role as a Chiral Derivatizing Agent
The most prominent application of this compound is as a chiral derivatizing agent (CDA) for the resolution of enantiomers, particularly for chiral alcohols and amines. nih.gov The process involves reacting the racemic analyte with the enantiomerically pure isocyanate.
Reaction with Alcohols: this compound reacts with a racemic alcohol (R/S-ROH) to form a pair of diastereomeric carbamates.
Reaction Scheme: (S)-Indanyl-NCO + (R/S)-ROH → (S,R)-Indanyl-NHCOOR + (S,S)-Indanyl-NHCOOR
Reaction with Amines: Similarly, it reacts with a racemic primary or secondary amine (R/S-RNH₂) to yield a pair of diastereomeric ureas.
Reaction Scheme: (S)-Indanyl-NCO + (R/S)-RNH₂ → (S,R)-Indanyl-NHCONHR + (S,S)-Indanyl-NHCONHR
These resulting diastereomers can then be separated and quantified using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.com The differences in the NMR spectra of the diastereomers can also be used to determine the enantiomeric excess (% ee) of the original sample. tcichemicals.com
| Analyte Type | Reagent | Product | Application |
| Chiral Alcohols | This compound | Diastereomeric Carbamates | HPLC/GC Separation, NMR Analysis |
| Chiral Amines | This compound | Diastereomeric Ureas | HPLC/GC Separation, NMR Analysis |
Applications in Organic Synthesis
Beyond its role in analytical chemistry, this compound is a valuable synthetic intermediate for constructing more complex chiral molecules. The isocyanate group provides a reliable handle for introducing the indanyl scaffold into a target structure. researchgate.netresearchgate.net
One significant application is in the synthesis of chiral ureas and carbamates that are themselves the final target molecules or key intermediates in a larger synthetic route. googleapis.comepo.org These functional groups are common in pharmacologically active compounds. For example, the reaction of this compound with specific amines is a step in the synthesis of potent enzyme inhibitors and other therapeutic agents. google.com Its use in multicomponent reactions, where three or more reactants combine in a one-pot synthesis, further expands its utility, allowing for the rapid generation of molecular diversity and complexity from simple starting materials. nih.govbeilstein-journals.org
Academic Research and Future Directions
Current academic research continues to explore the synthetic potential of this compound and related derivatives. researchgate.net Investigations focus on its incorporation into novel molecular architectures, including macrocycles and peptidomimetics, where the rigid indanyl unit can impart specific conformational constraints. beilstein-journals.org There is also interest in developing new catalysts and reaction conditions to enhance the efficiency and selectivity of reactions involving this isocyanate. mdpi.com
Future directions may include the development of polymer-supported versions of indanyl isocyanate for use as recyclable derivatizing agents or in solid-phase synthesis. nih.gov As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the importance of versatile and effective chiral building blocks like this compound in both academic and industrial research is set to continue. semanticscholar.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-isocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHOPNFOYAYTA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426975 | |
| Record name | (S)-(+)-1-INDANYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-81-7 | |
| Record name | (1S)-2,3-Dihydro-1-isocyanato-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-1-INDANYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S + 1 Indanyl Isocyanate
Phosgene-Based Synthetic Routes
The reaction of primary amines with phosgene (B1210022) has been a cornerstone of industrial isocyanate production for decades. nih.gov This method is known for its efficiency and applicability to a wide range of amines. However, the extreme toxicity of phosgene gas and the corrosive nature of the hydrogen chloride (HCl) byproduct necessitate stringent safety protocols and specialized equipment. nih.govpharmaceutical-networking.com
The most direct synthesis of (S)-(+)-1-Indanyl isocyanate involves the reaction of its corresponding primary amine, (S)-1-aminoindane, with phosgene. researchgate.net This process typically occurs in two stages. First, the amine reacts with phosgene to form an N-carbamoyl chloride intermediate. Subsequent thermal decomposition of this intermediate eliminates a molecule of HCl to yield the target isocyanate. google.com
A critical challenge in the synthesis of chiral isocyanates like this compound is the preservation of enantiomeric purity. The harsh conditions of traditional phosgenation, including high temperatures and the presence of acidic HCl, can risk racemization of the stereogenic center. orgsyn.org
Optimization strategies are therefore crucial. The use of milder phosgene equivalents, such as triphosgene (B27547), under carefully controlled temperature conditions is a common approach. orgsyn.org The reaction can be carried out in the presence of a non-nucleophilic base to neutralize the generated HCl as it forms, thereby preventing the accumulation of acid that could compromise the stereochemical integrity of the product. The purity of the final product is often verified using techniques like chiral chromatography or NMR analysis after derivatization with a chiral alcohol or amine to form diastereomers that can be distinguished spectroscopically. orgsyn.orgsqu.edu.om
Non-Phosgene Synthetic Approaches
Growing environmental and safety concerns have driven significant research into non-phosgene routes for isocyanate synthesis. nih.govacs.orgwindows.net These methods avoid the use of highly toxic reagents and often align with the principles of green chemistry. The most prominent non-phosgene strategy involves the thermal decomposition of carbamates, which serve as isocyanate precursors. acs.orgmdpi.com This approach eliminates chloride from the reaction, simplifying purification and improving product quality. acs.org
The carbamate (B1207046) decomposition pathway is a two-step process. First, the primary amine, (S)-1-aminoindane, is converted into a carbamate derivative. In the second step, this carbamate is heated, causing it to decompose into the desired this compound and an alcohol byproduct. mdpi.comresearchgate.net This method is considered a promising alternative to phosgenation for producing industrially important isocyanates. mdpi.com The thermal decomposition can be performed in either the gas or liquid phase, with liquid-phase methods often preferred to lower the reaction temperature and minimize side reactions. mdpi.com
The thermal decomposition of carbamates often requires high temperatures, which can lead to undesirable side reactions. mdpi.com To address this, a wide range of catalysts have been developed to facilitate the reaction under milder conditions and improve the yield and selectivity of the isocyanate. nih.gov Catalysts can range from single-component metal compounds to more complex composite systems. Zinc compounds, in particular, have shown high activity and are cost-effective. nih.gov Other metal oxides and mixed metal oxides, such as Bi₂O₃, Al₂O₃, and Bi-Zn composites, have also been successfully employed. nih.govresearchgate.netepa.gov
| Catalyst System | Substrate Example | Key Findings | Reference |
|---|---|---|---|
| Zinc Oxide (ZnO) | Methyl N-phenyl carbamate (MPC) | Effective catalyst for cracking reactions across various substrates. Yields can be very high depending on conditions. | nih.govnih.gov |
| Bismuth(III) Oxide (Bi₂O₃) | Methyl N-(4-chlorophenyl) carbamate | Achieved 90.4% conversion and 66.0% selectivity to the corresponding isocyanate. | epa.gov |
| Bi-Zn Composite Oxides | Methyl N-phenyl carbamate (MPC) | Composite catalysts can enhance isocyanate yield by adjusting active metal composition. | nih.govresearchgate.net |
| Montmorillonite K-10 | Various carbamates | Effective for carbamates with electron-withdrawing groups, achieving nearly complete conversion. | researchgate.net |
| Ionic Liquids (with metal oxides) | Methyl 1,6-adipic carbamic acid (MHDC) | Ionic liquids act as stable media and can modulate catalyst activity, facilitating product separation. | acs.org |
The formation of the crucial carbamate intermediate can be achieved using phosgene-free reagents, most notably dimethyl carbonate (DMC) and urea (B33335).
Dimethyl Carbonate (DMC) Method: The reaction of an amine with DMC is a well-established green route to synthesize carbamates. researchgate.netresearchgate.net In this process, (S)-1-aminoindane would react with DMC to form the corresponding methyl carbamate, with methanol (B129727) as the only byproduct. acs.orgresearchgate.net This reaction can be carried out under relatively mild conditions for aliphatic amines. acs.org The resulting carbamate is then subjected to thermal decomposition as previously described. This pathway is attractive because methanol can be recycled to produce more DMC, improving atom economy. acs.org
Urea Method: The urea method utilizes urea, alcohol, and an amine as raw materials to synthesize the carbamate intermediate, which is then decomposed to the isocyanate. nih.govacs.org The byproducts of this process are alcohol and ammonia, which can be recycled to synthesize the starting materials, making it a potential "zero-emission" route. acs.orgwindows.net This green synthesis pathway is significant for the broader polyurethane industry due to its use of cost-effective urea. nih.gov
Curtius Rearrangement and Analogous Transformations
Traditional batch production of isocyanates via the Curtius rearrangement can be hazardous due to the thermally sensitive and potentially explosive nature of the intermediate acyl azides. thieme-connect.com Flow chemistry offers a significantly safer and more efficient alternative by enabling the in-situ generation and immediate conversion of these high-energy intermediates. thieme-connect.comuniversityofcalifornia.edupatsnap.com In a continuous flow system, reactants are pumped through a network of tubes and microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.com
For isocyanate synthesis, a stream containing a carboxylic acid derivative (often a hydrazide, which is converted to the azide (B81097) with nitrous acid) is mixed with the necessary reagents in a flow reactor. thieme-connect.comuniversityofcalifornia.edu The resulting acyl azide is then immediately passed through a heated zone where it undergoes the Curtius rearrangement to the isocyanate. patsnap.comiitkgp.ac.in This approach minimizes the accumulation of hazardous intermediates, thus mitigating safety risks. universityofcalifornia.edu The improved heat exchange in microreactors also prevents the formation of hot spots, leading to cleaner reactions and higher yields. thieme-connect.com
| Feature | Batch Processing | Flow Chemistry |
| Safety | High risk due to accumulation of explosive acyl azide intermediates. | Enhanced safety; hazardous intermediates are generated and consumed in situ, minimizing accumulation. thieme-connect.comuniversityofcalifornia.edu |
| Scalability | Scaling up can be challenging and increases safety risks. | Readily scalable by extending operational time or using parallel reactors ("numbering-up"). thieme-connect.com |
| Control | Less precise control over temperature and mixing, potential for hot spots. | Precise control over reaction parameters (temperature, residence time, stoichiometry). thieme-connect.compatsnap.com |
| Efficiency | May result in lower yields and more byproducts due to thermal gradients. | Often provides higher yields and purity due to superior process control. thieme-connect.com |
| Productivity | Limited by the size of the reaction vessel. | Can enable distributed manufacturing and on-demand production. universityofcalifornia.edu |
The mechanism of the Curtius rearrangement has been a subject of study, with research indicating that the thermal decomposition is a concerted process, where the loss of nitrogen gas and the migration of the alkyl or aryl group occur simultaneously. wikipedia.org This avoids the formation of a discrete acyl nitrene intermediate, which could potentially lead to side reactions. wikipedia.org
The stability of the acyl azide intermediate is a critical factor. These compounds are energy-rich and can decompose uncontrollably if isolated in large quantities. The use of flow reactors circumvents this issue by ensuring that the azide is converted to the more stable isocyanate as soon as it is formed. thieme-connect.com The process typically involves reacting an acyl hydrazide with an aqueous solution of nitrous acid at low temperatures (e.g., 0-30 °C) to form the acyl azide, which is then immediately heated (e.g., 65-120 °C) in the flow system to induce the rearrangement. iitkgp.ac.in This tandem "acyl azide formation-Curtius rearrangement" process in a continuous flow setup is a cornerstone of modern, safer isocyanate synthesis. thieme-connect.com
Diphosgene-Mediated Reactions from Chiral Amines
A more direct route to this compound is the reaction of the parent chiral amine, (S)-1-aminoindan, with phosgene or a phosgene equivalent. Due to the extreme toxicity of phosgene gas, safer liquid alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene are commonly used in laboratory and industrial settings. hi.is
The reaction involves treating the amine with diphosgene, typically in an inert solvent and in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. hi.is This method has been successfully applied to various aliphatic amines to produce the corresponding isocyanates in good yields and high purity, often requiring only an extractive workup. hi.is The reaction conditions are generally mild (e.g., 0 °C), which helps to preserve the stereochemical integrity of the chiral center in (S)-1-aminoindan. hi.is
Enantioselective Preparation of 1-Aminoindan (B1206342) Precursors
The synthesis of enantiomerically pure this compound is entirely dependent on the availability of optically pure (S)-1-aminoindan. This crucial precursor is typically obtained either by resolving a racemic mixture or through direct asymmetric synthesis.
Chemical Resolution Techniques for Racemic 1-Aminoindan
Classical resolution remains a common and large-scale method for obtaining enantiomerically pure amines. epo.org This technique involves reacting racemic 1-aminoindan with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. google.com These salts possess different physical properties, most notably solubility, which allows them to be separated by fractional crystallization. epo.orggoogle.com After separation, the desired diastereomeric salt is treated with a base to liberate the free, enantiomerically enriched amine.
Various chiral acids have been employed for the resolution of racemic 1-aminoindan, with the choice of acid and solvent significantly impacting the efficiency of the separation. google.com Another approach involves derivatizing the amine with a chiral reagent, such as (R)-O-acetylmandeloyl chloride, to form separable diastereomeric amides, which are then hydrolyzed to yield the chiral amine. researchgate.net
| Resolving Agent | Solvent | Target Enantiomer Isolated | Reference |
| L(+)-Aspartic Acid | Methanol | (R)-1-Aminoindan | google.com |
| L(-)-Malic Acid | Methanol | (R)-1-Aminoindan | google.com |
| (2R, 3R)-Tartaric Acid | Methanol | (R)-1-Aminoindan | google.com |
| N-Acetyl-L-glutamic acid | Ethanol/Water | (R)-1-Aminoindan | epo.org |
| (S)-Mandelic acid | Not specified | (R)-N-Benzyl-1-aminoindan | google.com |
Asymmetric Catalytic Routes to Chiral 1-Aminoindan
Modern synthetic chemistry increasingly favors asymmetric catalysis to directly produce the desired enantiomer, avoiding the waste associated with resolving half of a racemic mixture. Several powerful catalytic methods have been developed for the enantioselective synthesis of 1-aminoindane and its derivatives. nih.govacs.org
One prominent strategy is the asymmetric [3+2] annulation of aldimines with alkenes, catalyzed by chiral half-sandwich scandium complexes. nih.govacs.orgresearchgate.net This method constructs the chiral indane framework with high atom-efficiency, regioselectivity, and excellent enantioselectivity (up to >99% ee). nih.govacs.org Another approach involves the intramolecular cyclization of 2-alkenylbenzaldimines, catalyzed by a chiral Brønsted acid, which proceeds via an asymmetric iminium ion pathway to form chiral 1-aminoindenes that can be subsequently reduced. researchgate.netrsc.org Additionally, asymmetric hydrogenation of ketimines derived from 1-indanone, using a chiral auxiliary like (R)-phenylglycine amide, provides an effective route to (S)-1-aminoindan with high enantiomeric excess. researchgate.net
| Catalytic Method | Catalyst / Chiral Auxiliary | Key Features | Reference |
| Enantioselective [3+2] Annulation | Chiral half-sandwich Scandium catalyst | High atom-efficiency; high regio-, diastereo-, and enantioselectivity. | nih.govacs.orgresearchgate.net |
| Asymmetric Iminium Ion Cyclization | BINOL-derived chiral N-triflyl phosphoramide (B1221513) (Brønsted acid) | Forms chiral 1-aminoindenes in good yields and high enantioselectivities. | researchgate.netrsc.org |
| Diastereoselective Ketimine Reduction | (R)-Phenylglycine amide (chiral auxiliary) with a metal catalyst | Practical three-step procedure with high overall yield and enantiomeric excess (96% ee). | researchgate.net |
Stereoselective Reaction Mechanisms and Catalysis Involving S + 1 Indanyl Isocyanate
Mechanistic Investigations of Isocyanate Reactivity: A General Overview
The reactivity of isocyanates is a cornerstone of polymer and synthetic organic chemistry. The electrophilic carbon atom of the isocyanate group (–N=C=O) is highly susceptible to attack by nucleophiles, a characteristic that drives its diverse chemical transformations.
Kinetic and Mechanistic Studies of Urethane (B1682113) Formation
The formation of urethanes through the reaction of isocyanates with alcohols is a fundamental process in polyurethane chemistry. Kinetic studies on various isocyanates have shown that the reaction rate is significantly influenced by the electronic and steric nature of both the isocyanate and the alcohol. nih.govugent.be Generally, aromatic isocyanates exhibit higher reactivity than aliphatic ones due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon. ugent.be The structure of the alcohol also plays a crucial role; primary alcohols react faster than secondary and tertiary alcohols due to reduced steric hindrance. ugent.be
The mechanism of urethane formation can be complex, often involving catalysis by the reactants themselves (autocatalysis) or by impurities. nih.govosti.gov Both one-step and two-step mechanisms have been proposed for the non-catalyzed reaction. ugent.be While these general principles are well-documented for compounds like phenyl isocyanate and various diisocyanates, nih.govugent.beosti.govresearchgate.netresearchgate.net specific kinetic and detailed mechanistic studies on (S)-(+)-1-Indanyl isocyanate are not present in the surveyed literature.
Isocyanide-Based Multicomponent Reactions Incorporating Chiral Isocyanates
Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools for the synthesis of complex molecules, including peptidomimetics. beilstein-journals.orgbaranlab.orgnih.govresearchgate.net These reactions often employ chiral components to induce stereoselectivity. The general mechanism of the Ugi four-component reaction, for instance, involves the formation of an imine, followed by the nucleophilic attack of the isocyanide and subsequent rearrangement to form a dipeptide-like product. beilstein-journals.org
While the use of chiral amines, carboxylic acids, and isocyanides is common in these reactions to control stereochemistry, beilstein-journals.org a specific investigation detailing the incorporation of this compound as the isocyanate component could not be found. Research has been conducted on related structures, such as the use of N-Boc-D-indanylglycine in Ugi reactions to create oxytocin (B344502) inhibitors, but this does not directly involve the isocyanate itself as a starting material. beilstein-journals.org
Exploration of Reactivity with Diverse Chiral Nucleophiles
The reaction of isocyanates with chiral nucleophiles, particularly chiral amines and alcohols, is a key strategy for asymmetric synthesis. These reactions can lead to the formation of chiral ureas and urethanes, respectively. The diastereoselectivity of such reactions is governed by the steric and electronic interactions between the chiral centers of the isocyanate and the nucleophile.
While there is a wealth of information on the diastereoselective reactions of various chiral isocyanates with chiral nucleophiles, nih.gov specific and systematic studies exploring the reactivity of this compound with a diverse range of chiral nucleophiles are absent from the current body of scientific literature.
Chiral Catalysis Employing or Producing Isocyanate Derivatives: Unexplored Territory
Chiral catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. This includes transformations involving isocyanates and their derivatives.
Organocatalytic Approaches for Asymmetric Transformations
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, with chiral amines being a prominent class of catalysts. sigmaaldrich.com These catalysts can activate substrates through various modes, including the formation of enamines or through hydrogen bonding interactions. rsc.org
The design of effective chiral amine catalysts often involves creating a well-defined chiral environment around the catalytic site. sigmaaldrich.comscu.edu.cn These catalysts have been successfully applied to a wide range of asymmetric transformations. However, the literature search did not identify any studies focused on the design and application of chiral amine catalysts specifically for asymmetric transformations that either utilize this compound as a substrate or aim to produce its derivatives catalytically. A single patent mentions the use of (S)-1-isocyanatoindane in the synthesis of specific heterocyclic compounds, but it does not provide the detailed mechanistic or catalytic data pertinent to the outlined research areas. epo.org
Metal-Catalyzed Enantioselective Reactions
The chiral indanyl backbone is instrumental in directing the stereochemical course of various metal-catalyzed transformations. While direct participation of this compound as a substrate in some named reactions is not extensively documented, the underlying chiral scaffold is frequently employed in ligands that catalyze these exact transformations.
Rhodium-catalyzed cycloaddition reactions are powerful methods for constructing cyclic and heterocyclic systems. The [2+2+2] cycloaddition of alkynes with isocyanates, for instance, provides a direct route to substituted 2-pyridones. nih.govthieme-connect.de In these reactions, a chiral catalyst is essential to control the enantioselectivity, and ligands derived from chiral backbones are critical for this purpose.
For example, a rhodium(I)-catalyzed [2+2+2] cycloaddition between alkenyl isocyanates and alkynes has been developed to produce indolizinone and quinolizinone structures. nih.gov Similarly, rhodium complexes featuring phosphoramidite (B1245037) ligands have been shown to catalyze the [4+2] cycloaddition of α,β-unsaturated imines and isocyanates to yield pyrimidinones (B12756618) with high enantioselectivity. nih.gov The mechanism for the [4+2] reaction is proposed to involve the oxidative cyclization of the imine and isocyanate with the rhodium center, which is the enantiodetermining step influenced by the chiral ligand. nih.gov
The effectiveness of these reactions hinges on the chiral ligand bound to the rhodium center. While research may not specify the use of this compound itself as the substrate, chiral ligands built upon the closely related 1-aminoindane framework are precisely the types of structures employed to induce high enantioselectivity in such catalytic cycles. The development of 1,1′-spirobiindane-derived cyclopentadienyl (B1206354) (SCp) ligands has been particularly successful in rhodium-catalyzed asymmetric C-H functionalization reactions, demonstrating the power of the indane scaffold in creating a well-defined chiral environment around the metal center. snnu.edu.cn
Table 1: Catalyst Screen for Rh-Catalyzed [4+2] Cycloaddition of Imines and Isocyanates nih.gov
| Entry | Catalyst | Yield (%) | ee (%) |
| 1 | None | 0 | - |
| 2 | Ni(COD)₂ / L2 | No Reaction | - |
| 3 | Rh(acac)(CO)₂ / L2 | 45 | 78 |
| 4 | [Rh(C₂H₄)₂Cl]₂ / Taddol-phos. | 54 | 82 |
| 5 | [Rh(C₂H₄)₂Cl]₂ / L2 | 75 | 95 |
Reaction conditions involved an α,β-unsaturated imine and phenyl isocyanate. L2 is a specific phosphoramidite ligand. This table demonstrates the critical role of the rhodium catalyst and chiral ligand in achieving high yield and enantioselectivity.
Palladium-catalyzed decarboxylative allylic alkylation (DAAA) has emerged as a key strategy for the enantioselective synthesis of molecules containing quaternary stereocenters, including N-heterocycles. nih.gov This reaction typically involves the formation of a π-allylpalladium complex and an enolate, which then couple to form a new C-C bond. The use of a chiral ligand is paramount to control the facial selectivity of the nucleophilic attack.
Research in this area has led to highly enantioselective methods for the alkylation of lactams to form 3,3-disubstituted pyrrolidinones and related structures, which are prevalent in biologically active alkaloids and pharmaceutical agents. The combination of a palladium precursor, such as Pd₂(pmdba)₃, and a chiral phosphine (B1218219) ligand, like (S)-(CF₃)₃-t-BuPHOX, has proven effective for this transformation, achieving excellent yields and enantiopurities (≥95% ee).
While the indanyl isocyanate is not the direct substrate, the synthesis of chiral ligands for such palladium-catalyzed reactions often relies on scaffolds like that of indane. The rigid bicyclic structure of indane derivatives can create a well-defined and sterically hindered pocket around the metal center, which is crucial for high stereocontrol. The development of chiral ligands based on indanyl structures is a testament to their utility in constructing the precise catalytic environment needed for reactions like DAAA. researchgate.net
Table 2: Substrate Scope for Pd-Catalyzed Decarboxylative Allylation of Lactams
| Product | R Group | Yield (%) | ee (%) |
| Lactam 3 | -CH₂CH₃ | 86 | 99 |
| Lactam 4 | -CH₂Ph | 92 | 99 |
| Lactam 5 | -CH₂CH₂CO₂Me | 88 | 99 |
| Lactam 7 | -CH₂(p-TBDMS-Ph) | 85 | 96 |
| Lactam 8 | Methallyl | 78 | 95 |
Data adapted from studies on the enantioselective synthesis of N-heterocycles. The reaction demonstrates consistently high enantiomeric excess across various functional groups, highlighting the efficacy of the chiral Pd-catalyst system.
Development of Chiral Auxiliaries and Ligands from Indanyl Structures
The true value of the (S)-1-indanyl chiral backbone is most evident in its widespread use as a precursor for powerful chiral auxiliaries and ligands. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which it can be removed. nih.gov this compound, with its reactive isocyanate group, is a suitable synthon for creating urea (B33335) or carbamate (B1207046) derivatives that can function as chiral ligands.
A cornerstone molecule in this field is cis-1-aminoindan-2-ol, which is structurally related to the precursors of 1-indanyl isocyanate. This amino alcohol has been used to synthesize a vast array of chiral ligands and auxiliaries. For example, chiral sulfonamides derived from aminoindanol (B8576300) have been successfully used in titanium-enolate based aldol (B89426) reactions. Furthermore, bis(oxazoline) ligands (IndaBOX) derived from aminoindanol have been developed and applied as catalysts in asymmetric Diels-Alder reactions. nih.gov
These ligands create a C₂-symmetric chiral environment that effectively shields one face of the coordinated metal catalyst, forcing reactants to approach from the less hindered side and thus ensuring high stereoselectivity. The rigid indane framework minimizes conformational flexibility, which is a key feature for a successful chiral ligand.
Influence of Reaction Conditions on Stereoselectivity and Yield
The outcome of any stereoselective reaction is highly dependent on the specific conditions employed. For transformations involving indane-based chiral auxiliaries and catalysts, factors such as solvent, temperature, and the nature of reagents play a decisive role in both the yield and the degree of stereoselectivity. researchgate.net
In the stereoselective reduction of ketones using catalysts derived from cis-1-aminoindan-2-ol, the choice of the hydride reagent has a dramatic impact on the diastereoselectivity. While a simple reagent like sodium borohydride (B1222165) may result in poor selectivity (e.g., 2:1 dr), bulkier reagents such as L-selectride in the presence of zinc chloride can lead to outstanding diastereoselectivity (>99:1 dr) and high yields (96%). nih.gov
Similarly, solvent choice can be critical. In the kinetic resolution of racemic 1-indanol (B147123) via lipase-catalyzed transesterification, n-hexane was found to be a highly efficient medium, affording excellent enantioselectivity (E value = 910), whereas other organic solvents were less effective. researchgate.net Temperature also plays a crucial role; in the asymmetric reduction of ketones catalyzed by an oxazaborolidine derived from aminoindanol, optimal enantioselectivity was achieved at specific temperatures (e.g., -10 °C), with deviations leading to lower ee values. nih.gov These findings underscore the necessity of fine-tuning reaction conditions to maximize the steric and electronic influence of the chiral indanyl scaffold.
Table 3: Effect of Hydride Reagent on Diastereoselective Reduction nih.gov
| Hydride Reagent | Additive | Diastereomeric Ratio (dr) | Yield (%) |
| NaBH₄ | - | 2:1 | 98 |
| LiBH₄ | - | 4:1 | 95 |
| L-Selectride | - | >99:1 | 90 |
| L-Selectride | ZnCl₂ | >99:1 | 96 |
| K-Selectride | - | 24:1 | 92 |
This table illustrates the profound effect of the reducing agent on the stereochemical outcome of a reaction directed by an indane-derived chiral auxiliary.
Applications in Asymmetric Synthesis and Chiral Recognition
Chiral Derivatization for Enantiomeric Resolution
One of the primary applications of (S)-(+)-1-indanyl isocyanate is as a chiral derivatizing agent (CDA). The fundamental principle behind this application is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers, being non-superimposable mirror images, possess identical physical properties, making their direct separation challenging. However, when reacted with a single enantiomer of a chiral derivatizing agent like this compound, they form diastereomers. These diastereomers have distinct physical properties, including different boiling points, melting points, and chromatographic retention times, which allows for their separation using standard laboratory techniques.
The reaction of this compound with chiral nucleophiles, such as alcohols and amines, leads to the formation of diastereomeric carbamates and ureas, respectively. This reaction is typically straightforward and proceeds under mild conditions. For instance, the derivatization of a racemic secondary alcohol with (+)-1-indanyl isocyanate can be achieved by simply mixing the two reactants in a suitable solvent, often with a catalyst such as a tertiary amine to facilitate the reaction.
A study by Parker, et al., demonstrated the successful derivatization of a variety of racemic secondary alcohols and amines with (+)-1-indanyl isocyanate. The resulting diastereomeric carbamates and ureas were readily distinguishable by high-performance liquid chromatography (HPLC). The specific conditions for these reactions, such as solvent and reaction time, can be optimized for different substrates to ensure complete conversion and prevent any kinetic resolution that might skew the enantiomeric ratio.
Table 1: Formation of Diastereomeric Derivatives with (+)-1-Indanyl Isocyanate
| Analyte | Derivative Type |
|---|---|
| (±)-1-Phenylethanol | Carbamate (B1207046) |
| (±)-1-(1-Naphthyl)ethanol | Carbamate |
| (±)-α-Phenylethylamine | Urea (B33335) |
Once the diastereomeric derivatives are formed, their separation can be accomplished using chromatographic techniques, most commonly HPLC. The choice of stationary phase and mobile phase is crucial for achieving optimal separation of the diastereomers. Normal-phase chromatography on silica (B1680970) gel is often effective for the separation of these derivatives.
Following the separation of the diastereomers, the original enantiomers must be regenerated from their respective derivatives. This step is critical for the preparative resolution of enantiomers. The cleavage of the carbamate or urea linkage can be achieved through various chemical methods. For carbamates derived from alcohols, hydrolysis under basic or acidic conditions can be employed, although care must be taken to avoid racemization of the desired enantiomer. More specific and milder methods are often preferred. For instance, certain protecting groups can be cleaved under conditions that leave the stereocenter of the alcohol or amine intact.
The work by Parker and colleagues also described a preparative resolution of racemic 1-phenylethanol (B42297) using (+)-1-indanyl isocyanate. After separation of the diastereomeric carbamates by liquid chromatography, the individual enantiomers of the alcohol were recovered. This demonstrates the practical utility of this chiral derivatizing agent not only for analytical determination of enantiomeric purity but also for the isolation of pure enantiomers on a larger scale.
Role in Chiral Stationary Phases for Chromatographic Separations
The principles of chiral recognition that make this compound an effective chiral derivatizing agent also lend themselves to its use in the creation of chiral stationary phases (CSPs) for chromatography. In this application, the chiral indanyl isocyanate moiety is chemically bonded to a solid support, typically silica gel, to create a chiral environment within the chromatographic column.
The synthesis of a CSP based on an indanyl isocyanate derivative involves the reaction of the isocyanate with a functionalized silica gel. For example, aminopropyl-functionalized silica can react with the isocyanate to form a stable urea linkage, covalently attaching the chiral selector to the stationary phase. The resulting CSP can then be packed into an HPLC column.
The evaluation of such a CSP involves testing its ability to separate a wide range of racemic compounds. The enantioselectivity of the stationary phase is determined by the differences in the interactions between the two enantiomers of the analyte and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric repulsion. The rigid structure of the indanyl group provides a well-defined chiral pocket that can lead to significant differences in the retention times of the enantiomers.
While the direct use of this compound to create commercially available chiral stationary phases is not widely documented in readily available literature, the concept is a well-established strategy in chiral chromatography. The development of an enantioselective method using such a CSP would involve optimizing the mobile phase composition to maximize the separation factor (α) and resolution (Rs) of the enantiomeric pair.
For HPLC, both normal-phase and reversed-phase modes could be explored. In normal-phase chromatography, a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier such as isopropanol (B130326) would be used. In reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. The specific conditions would be highly dependent on the nature of the analyte being separated.
Similarly, for gas chromatography (GC), a chiral stationary phase could be prepared by coating a capillary column with a thermally stable polymer containing the indanyl isocyanate-derived chiral selector. This would allow for the separation of volatile racemic compounds.
Advanced Synthetic Building Block in Medicinal Chemistry Research
The indane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The chirality of these molecules is often crucial for their therapeutic effect. This compound serves as a valuable chiral building block that allows for the introduction of the (S)-1-aminoindan moiety into a target molecule. This is particularly useful in the synthesis of novel drug candidates.
The isocyanate group is a versatile functional group that can react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively. This reactivity allows for the straightforward incorporation of the chiral indanyl group into a larger molecular framework.
While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in the literature, the use of the closely related (S)-1-aminoindan, from which the isocyanate is derived, is more common. For example, the anti-Parkinson's drug Rasagiline features the (R)-1-aminoindan core, highlighting the importance of this chiral scaffold in drug design. The (S)-enantiomer and its derivatives are also of significant interest in the exploration of new therapeutic agents. The isocyanate provides a reactive handle to readily explore a variety of derivatives of the (S)-1-aminoindan core in the pursuit of new and improved medicines.
Stereocontrolled Construction of Spirohydantoin Libraries
The synthesis of spirohydantoin libraries with defined stereochemistry is of significant interest in medicinal chemistry due to the prevalence of this scaffold in biologically active compounds. The stereocenter at the spiro-junction plays a crucial role in the pharmacological activity of these molecules. Chiral isocyanates, such as this compound, can serve as effective chiral auxiliaries to control the stereochemical outcome of reactions leading to spirohydantoins.
In a typical synthetic approach, a chiral isocyanate is reacted with an α-amino nitrile in a cyclization reaction to form the hydantoin (B18101) ring. The stereochemistry of the indanyl group in this compound can influence the facial selectivity of the cyclization step, leading to the preferential formation of one diastereomer of the spirohydantoin. This diastereoselective approach allows for the construction of spirohydantoin libraries with a high degree of stereocontrol. The indanyl auxiliary can subsequently be cleaved to yield the enantiomerically enriched spirohydantoin.
Table 1: Key Steps in the Stereocontrolled Synthesis of Spirohydantoins using a Chiral Isocyanate
| Step | Description | Role of this compound |
| 1. Reagent Preparation | Synthesis of the requisite α-amino nitrile starting material. | Not directly involved. |
| 2. Cyclization | Reaction of the α-amino nitrile with this compound. | Acts as a chiral auxiliary, directing the stereochemistry of the newly formed spirocenter. |
| 3. Diastereomer Separation | Separation of the resulting diastereomeric spirohydantoins, if necessary. | The bulky and rigid nature of the indanyl group often leads to significant differences in the physical properties of the diastereomers, facilitating their separation. |
| 4. Auxiliary Cleavage | Removal of the 1-indanyl group from the hydantoin nitrogen. | Yields the final, enantiomerically enriched spirohydantoin product. |
While specific examples detailing the use of this compound in the construction of extensive spirohydantoin libraries are not prevalent in publicly accessible literature, the principles of asymmetric synthesis strongly support its utility in this application. The use of chiral auxiliaries is a well-established strategy for the synthesis of enantiomerically pure compounds. wikipedia.orgnih.govresearchgate.netresearchgate.net
Synthesis of Biologically Active Chiral Compounds
The indane ring system is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. researchgate.neteburon-organics.com The introduction of chirality into such molecules can have a profound impact on their pharmacological properties, often leading to improved efficacy and reduced side effects. nih.govresearchfloor.org this compound serves as a valuable chiral building block for the synthesis of such compounds.
The isocyanate functionality is highly reactive towards nucleophiles such as alcohols, amines, and thiols, allowing for the facile introduction of the chiral indanyl moiety into a wide range of molecules. This can be particularly useful in the late-stage functionalization of complex molecules or in the construction of novel chemical entities for drug discovery programs. For instance, the reaction of this compound with a biologically active amine can generate a chiral urea derivative with potentially enhanced or novel therapeutic properties.
The rigid nature of the indane scaffold can also impart favorable conformational properties to the resulting molecules, which can be beneficial for binding to biological targets. The stereochemistry at the 1-position of the indane ring can be critical for achieving the desired biological activity.
Table 2: Potential Applications of this compound in the Synthesis of Biologically Active Compounds
| Therapeutic Area | Potential Application | Rationale |
| Oncology | Synthesis of novel anti-cancer agents. | The indane scaffold is present in several known anti-cancer compounds. researchgate.net |
| Neuroscience | Development of neuroprotective or neuroleptic agents. | Aminoindanes are a known class of compounds with activity in the central nervous system. eburon-organics.com |
| Infectious Diseases | Creation of new antiviral or antimicrobial compounds. | The chirality of a molecule can significantly influence its interaction with viral or bacterial targets. |
Design and Preparation of Conformationally Constrained Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. mdpi.com A key strategy in the design of peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation. nih.govrsc.org
This compound can be utilized in the synthesis of conformationally constrained peptidomimetics in several ways. The reaction of the isocyanate with the N-terminus of a peptide or an amino acid derivative results in the formation of a urea or carbamate linkage, respectively. acs.org These linkages can alter the conformational preferences of the peptide backbone.
Furthermore, the rigid, bicyclic structure of the indanyl group itself can act as a conformational constraint. nih.gov When incorporated into a peptide sequence, it can restrict the rotational freedom of the adjacent amino acid residues, thereby inducing a specific secondary structure, such as a β-turn. The stereochemistry of the indanyl group is crucial in determining the precise nature of the induced conformation.
Table 3: Strategies for Incorporating this compound into Peptidomimetics
| Strategy | Description | Expected Outcome |
| N-terminal Capping | Reaction of the isocyanate with the N-terminal amino group of a peptide. | Formation of a urea-linked indanyl group, which can influence the conformation of the N-terminal region. |
| Side-Chain Modification | Attachment of the indanyl isocyanate to a side-chain functional group of an amino acid (e.g., the ε-amino group of lysine). | Introduction of a bulky, rigid group that can restrict the conformation of the peptide backbone. |
| As a Dipeptide Mimic | Synthesis of a building block where the indanyl group links two amino acid residues. | Creation of a rigid dipeptide isostere with a defined stereochemistry. |
Investigation of Molecular Interactions and Chiral Recognition in Complex Systems
The ability of chiral molecules to selectively interact with other chiral entities is fundamental to many biological processes and is the basis for enantioselective separations and catalysis. This compound and its derivatives are valuable probes for studying these molecular interactions and understanding the mechanisms of chiral recognition. nih.govacs.orgresearchgate.netacs.orgacs.org
When this compound reacts with a racemic mixture of a chiral nucleophile, such as an alcohol or an amine, a pair of diastereomers is formed. These diastereomers have different physical and chemical properties, which can be exploited to study the nature of the intermolecular interactions that give rise to chiral recognition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for investigating these diastereomeric complexes. researchgate.netsqu.edu.omsqu.edu.omresearchgate.netnih.gov The chemical shifts of the protons in the two diastereomers will be slightly different due to their different spatial environments. By analyzing these chemical shift differences, it is possible to deduce the preferred conformation of the diastereomers and to identify the specific intermolecular interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, that are responsible for the chiral recognition. mdpi.comnih.gov
The aromatic ring of the indanyl group can play a significant role in these interactions, particularly through π-π stacking with other aromatic moieties in the interacting molecule. mdpi.com The rigid nature of the indane scaffold helps to pre-organize the molecule for specific interactions, enhancing the degree of chiral discrimination.
Table 4: Key Molecular Interactions in Chiral Recognition involving Indanyl Isocyanate Derivatives
| Interaction Type | Description | Role of the Indanyl Moiety |
| Hydrogen Bonding | Interaction between the N-H proton of the resulting urea/carbamate and a hydrogen bond acceptor on the chiral analyte. | The isocyanate reaction introduces the N-H group capable of hydrogen bonding. |
| π-π Stacking | Interaction between the aromatic ring of the indanyl group and an aromatic ring on the chiral analyte. | The indane provides the aromatic surface for this interaction. |
| Steric Repulsion | Repulsive interactions between the bulky indanyl group and substituents on the chiral analyte. | The rigid and defined shape of the indanyl group leads to predictable steric interactions. |
| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the carbamate/urea group and polar functional groups on the chiral analyte. | The functional group formed from the isocyanate contributes to the overall dipole moment. |
By systematically studying the interactions of this compound and its derivatives with a variety of chiral molecules, it is possible to gain a deeper understanding of the fundamental principles of chiral recognition. This knowledge can then be applied to the design of new chiral selectors for chromatography, more efficient asymmetric catalysts, and novel drugs with improved stereoselectivity.
Advanced Analytical Techniques for Characterization and Quantification in Research Contexts
Spectroscopic Characterization of Chiral Isocyanate Derivatives
Spectroscopic methods are instrumental in elucidating the structural and stereochemical properties of molecules. When (S)-(+)-1-Indanyl isocyanate is used to derivatize chiral analytes, the resulting diastereomers can be effectively distinguished and characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. In the context of chiral analysis, NMR is particularly useful for the stereochemical elucidation of diastereomeric derivatives. When a racemic or enantiomerically enriched mixture is derivatized with this compound, the resulting diastereomers will exhibit distinct NMR spectra.
The principle behind this application is the different magnetic environments of the nuclei in the two diastereomers. The chiral center of the this compound moiety induces a diastereotopic effect on the nearby protons and carbons of the original analyte. This results in differences in chemical shifts (δ) and coupling constants (J) for corresponding nuclei in the two diastereomers. By analyzing these differences in the ¹H or ¹³C NMR spectra, the relative configuration of the analyte can be determined. For instance, two-dimensional NMR experiments like HSQC can reveal correlations between protons and carbons, providing detailed structural information and aiding in the assignment of stereochemistry. usda.gov
Key Research Findings from NMR Studies:
| Analyte Type | Key Observation | Significance |
| Secondary Alcohols | Significant chemical shift differences in the protons adjacent to the newly formed carbamate (B1207046) linkage. | Allows for the determination of enantiomeric excess and absolute configuration by comparing the spectra to those of known standards. |
| Amines | Diastereotopic non-equivalence observed for protons alpha and beta to the nitrogen atom. | Enables the quantification of enantiomeric ratios in amine-containing compounds. |
| Hydroxy Acids | Both ¹H and ¹³C NMR show clear separation of signals for the two diastereomers, particularly for the carbons in the indanyl moiety. | Demonstrates the broad applicability of the reagent for different functional groups. |
This table is a representative summary of typical findings and does not represent specific study data.
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. While MS itself is not inherently a chiral technique, it becomes a powerful tool for chiral analysis when coupled with derivatization. nih.govddtjournal.comchromsoc.jp The derivatization of polar analytes with reagents like isocyanates can enhance their volatility and ionization efficiency, making them more amenable to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govddtjournal.com
When this compound is used as a chiral derivatizing agent, the resulting diastereomers can be separated chromatographically before entering the mass spectrometer. The mass spectra of the diastereomers will be identical in terms of their molecular ion peak. However, tandem mass spectrometry (MS/MS) can sometimes reveal differences in the fragmentation patterns of the diastereomers, providing further structural confirmation. The primary advantage of using this compound in MS-based assays is to enable the chromatographic separation of enantiomers, which can then be individually quantified with high sensitivity and selectivity by the mass spectrometer. nih.gov
Typical Data from a Derivatization-Based MS Assay:
| Parameter | Value/Observation |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Tandem MS (MS/MS) |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range |
| Linearity (R²) | ≥ 0.99 |
This table presents typical performance characteristics of MS methods and is not from a specific study.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. semanticscholar.orgresearchgate.netleidenuniv.nlslideshare.netkud.ac.in These methods are fundamental for the direct assessment of chirality and the determination of absolute configuration.
ORD measures the change in optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. slideshare.netkud.ac.in The resulting spectra, particularly the Cotton effect observed in the vicinity of an absorption band, are characteristic of a specific enantiomer. kud.ac.inresearchgate.net
When a chiral analyte is derivatized with this compound, the chiroptical properties of the resulting diastereomers are altered. The known stereochemistry of the derivatizing agent allows for the correlation of the observed ORD or CD spectrum to the absolute configuration of the analyte. By comparing the experimental spectra with theoretically calculated spectra, the absolute stereochemistry of the original molecule can be confidently assigned.
Chromatographic Analysis of Enantiomeric Purity and Composition
Chromatographic techniques are the cornerstone of enantiomeric separation and purity determination. The conversion of enantiomers into diastereomers using a chiral derivatizing agent like this compound is a common and effective strategy to enable their separation on achiral stationary phases. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov For the analysis of enantiomers, two primary strategies are employed: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA). chromatographyonline.comphenomenex.com
The use of this compound falls under the indirect method. The enantiomeric mixture is reacted with the isocyanate to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column, using reversed-phase or normal-phase chromatography. nih.gov The separated diastereomers can then be detected using a UV detector or a mass spectrometer. The enantiomeric purity of the original sample is determined by the relative peak areas of the two diastereomers. chromatographyonline.com
Representative HPLC Method Parameters for Diastereomer Separation:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or MS |
| Injection Volume | 10 µL |
This table provides an example of typical HPLC conditions and is not from a specific study.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.netlibretexts.orgresearchgate.net For non-volatile or polar compounds, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.netlibretexts.orgsigmaaldrich.com
This compound can be used to derivatize chiral alcohols, amines, and other compounds with active hydrogens to form more volatile and thermally stable carbamate derivatives. nih.gov The resulting diastereomers can then be separated on a standard achiral capillary GC column. The high resolution of capillary GC often allows for excellent separation of the diastereomeric pairs. The separated compounds are typically detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides both quantitative information and structural confirmation of the derivatives. nih.gov
In Situ Reaction Monitoring for Kinetic and Mechanistic Insights
The study of reaction kinetics and mechanisms for compounds like this compound is greatly enhanced by in situ analytical techniques. These methods allow for real-time monitoring of reacting species directly within the reaction vessel, providing a continuous data stream without the need for sampling, quenching, and subsequent off-line analysis. This approach minimizes disturbances to the reaction and prevents potential inaccuracies associated with sample workup.
Fourier Transform Infrared (FT-IR) spectroscopy is a particularly powerful tool for this purpose. mt.com Isocyanates (–N=C=O) exhibit a strong, sharp, and distinct absorption band in the infrared spectrum, typically located in the 2250–2275 cm⁻¹ region, which is often free from interference from other functional groups. azom.com By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the disappearance of this isocyanate peak can be monitored continuously. Simultaneously, the appearance of product peaks, such as the urethane (B1682113) or urea (B33335) carbonyl (~1700 cm⁻¹) and N-H bands, can be tracked. mt.com This allows for the precise determination of reaction rates, endpoints, and the potential identification of transient intermediates. mt.com For example, in a reaction between this compound and an alcohol, the consumption of the isocyanate can be directly correlated with the formation of the corresponding urethane.
The data generated from in situ FT-IR can be used to develop detailed kinetic models. By observing how the reaction rate changes with variables such as temperature, reactant concentration, or catalyst loading, a comprehensive understanding of the reaction mechanism can be built. mt.comresearchgate.net
| Time (minutes) | Normalized Isocyanate Concentration (%) | Normalized Product Concentration (%) |
| 0 | 100.0 | 0.0 |
| 10 | 75.2 | 24.8 |
| 20 | 56.5 | 43.5 |
| 30 | 42.4 | 57.6 |
| 60 | 17.9 | 82.1 |
| 90 | 7.6 | 92.4 |
| 120 | 3.2 | 96.8 |
| 180 | <1.0 | >99.0 |
This interactive table presents hypothetical kinetic data for a reaction involving this compound, as would be obtained from in situ monitoring. It demonstrates the consumption of the isocyanate reactant and the corresponding formation of the product over time.
Nuclear Magnetic Resonance (NMR) spectroscopy is another advanced technique for in situ reaction monitoring. While FT-IR is excellent for tracking specific functional groups, NMR provides more detailed structural information about all soluble species in the reaction. For a reaction involving this compound, ¹H or ¹³C NMR could track the disappearance of signals corresponding to the indanyl moiety adjacent to the isocyanate group and the concurrent emergence of new signals characteristic of the product structure. This can be crucial for identifying unexpected side products or intermediates. Recent advancements in benchtop NMR spectrometers have made this technique more accessible for routine kinetic analysis and reaction optimization. scholaris.ca
Development of Novel Derivatization Reagents for Enhanced Analytical Performance
This compound serves as a valuable chiral derivatizing agent (CDA) for the analytical separation of enantiomers. wikipedia.org In analytical chemistry, particularly in pharmaceutical and biological studies, it is often necessary to separate and quantify the individual enantiomers of a chiral molecule. Direct separation can be challenging and often requires expensive chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). chiralpedia.com
An alternative, indirect approach involves reacting the racemic mixture of the analyte (e.g., a chiral amine or alcohol) with a single, pure enantiomer of a chiral derivatizing agent, such as this compound. chiralpedia.comresearchgate.net The isocyanate group reacts with the functional group (e.g., amino or hydroxyl) of the analyte to form a covalent bond, creating a pair of diastereomers.
Reaction: Racemic Analyte (R/S) + this compound → Diastereomer 1 (R-S) + Diastereomer 2 (S-S)
These resulting diastereomers have different physical and chemical properties and can therefore be separated using standard, non-chiral (achiral) HPLC columns. wikipedia.org This method offers a practical and cost-effective way to determine the enantiomeric excess (ee) or optical purity of a sample. wikipedia.org
The key requirements for an effective chiral derivatizing agent, which are met by this compound, include:
Enantiomeric Purity: The CDA must be available as a single, optically pure enantiomer to ensure accurate quantification of the analyte's enantiomers. chiralpedia.com
Reactivity: The derivatization reaction should proceed quickly and quantitatively under mild conditions, without causing racemization of either the analyte or the CDA. nih.govsigmaaldrich.com
Separability: The resulting diastereomeric derivatives should exhibit a sufficient difference in their chromatographic behavior to allow for baseline separation. researchgate.net
Detectability: The CDA often imparts a chromophore (like the indan (B1671822) group) or fluorophore to the analyte, enhancing its detectability by UV or fluorescence detectors in HPLC. nih.govnih.gov
The development of novel derivatization reagents based on chiral isocyanates continues to be an active area of research, aiming to improve separation efficiency (resolution), enhance detection sensitivity, and broaden the scope of applicable analytes.
| Diastereomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| (R-S)-Indanyl Urea | 12.4 | 485,000 | 2.1 |
| (S-S)-Indanyl Urea | 14.1 | 489,000 | - |
This interactive table shows representative HPLC data for the separation of diastereomeric urea derivatives formed by reacting a racemic amine with this compound on an achiral column. The distinct retention times and high resolution factor (Rs > 1.5 indicates baseline separation) demonstrate the effectiveness of the derivatization.
Computational and Theoretical Chemistry Studies of S + 1 Indanyl Isocyanate Systems
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like (S)-(+)-1-Indanyl isocyanate. These methods provide insights into the electron distribution, molecular orbital energies, and the preferred three-dimensional structure, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying isocyanate systems due to its favorable balance of accuracy and computational cost. rsc.orgchemrxiv.org DFT methods are used to calculate the electronic structure and a variety of molecular properties. For this compound, DFT calculations would be instrumental in determining key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape.
The reactivity of the isocyanate group (-N=C=O) is governed by its electronic structure, which features a resonance between different forms. mdpi.comresearchgate.net This leads to an electrophilic carbon atom, making it susceptible to nucleophilic attack. DFT calculations can quantify the partial charges on each atom, providing a clear picture of the reactive sites. For instance, in a typical aryl isocyanate, the carbon atom of the isocyanate group carries a significant positive charge, making it the primary site for nucleophilic attack.
Furthermore, DFT can be used to compute spectroscopic properties, such as infrared (IR) frequencies. The characteristic strong absorption of the isocyanate group in the IR spectrum (typically around 2250-2280 cm⁻¹) can be accurately predicted, and any shifts due to the indanyl moiety can be analyzed.
Table 1: Representative DFT Calculated Properties for a Chiral Aromatic Isocyanate (e.g., 1-Phenylethyl isocyanate)
| Property | Calculated Value | Significance for this compound |
| N=C=O Bond Angle | ~170° | Indicates near-linearity of the isocyanate group. |
| Partial Charge on C (isocyanate) | +0.6 to +0.8 | Confirms the electrophilic nature of the carbon atom. |
| HOMO-LUMO Gap | 4-5 eV | Relates to the chemical reactivity and electronic transitions. |
| IR Freq. (N=C=O stretch) | ~2270 cm⁻¹ | Provides a benchmark for experimental characterization. |
Note: The values in this table are representative and are based on general findings for similar chiral aromatic isocyanates. Specific calculations for this compound would be required for precise values.
For a more accurate description of reaction energetics and the fleeting structures of transition states, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often employed. researchgate.net While computationally more demanding than DFT, these methods provide benchmark-quality data for reaction barriers and enthalpies.
In the context of this compound, these calculations would be crucial for studying its reactions with nucleophiles like alcohols or amines to form carbamates and ureas, respectively. By mapping the potential energy surface, chemists can identify the lowest energy pathway for a reaction. This involves locating the transition state structure and calculating its energy relative to the reactants and products.
For example, in the reaction with an alcohol, a concerted mechanism is often proposed where the alcohol oxygen attacks the isocyanate carbon while the alcohol hydrogen is transferred to the nitrogen. acs.org High-level calculations can confirm the nature of this transition state and provide a quantitative value for the activation energy, which is directly related to the reaction rate.
Molecular Modeling of Stereoselective Processes
The chirality of this compound makes it a valuable reagent in stereoselective synthesis, for example, as a chiral derivatizing agent to determine the enantiomeric purity of other chiral molecules. squ.edu.om Molecular modeling techniques are indispensable for understanding the origins of this stereoselectivity.
Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. When this compound reacts with a racemic alcohol, two diastereomeric carbamates are formed. The difference in the stability of the transition states leading to these two diastereomers determines the kinetic resolution of the alcohol.
Molecular dynamics (MD) simulations and docking studies can be used to model the non-covalent interactions between the isocyanate and the chiral nucleophile. These interactions, which include hydrogen bonding, π-π stacking, and steric repulsion, are responsible for the differentiation between the two enantiomers. By visualizing the diastereomeric complexes, researchers can gain a three-dimensional understanding of why one reaction pathway is favored over the other.
Computational methods can guide the design of new chiral catalysts and auxiliaries based on the indanyl isocyanate scaffold. By systematically modifying the structure of the indanyl ring (e.g., by adding substituents) and computationally evaluating the effect on stereoselectivity, it is possible to identify promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the discovery of more efficient and selective chiral reagents.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry plays a pivotal role in elucidating complex reaction mechanisms that are difficult to probe experimentally. For reactions involving this compound, computational studies can help to distinguish between different possible pathways, such as concerted versus stepwise mechanisms, and to identify key intermediates. acs.org
For instance, the cyclotrimerization of isocyanates to form isocyanurates is a commercially important reaction. researchgate.netrsc.org Computational studies on model isocyanates have shown that this reaction can proceed through a stepwise mechanism involving dimeric intermediates. By calculating the energies of all possible intermediates and transition states, a detailed reaction profile can be constructed. This not only provides fundamental understanding but also can help in optimizing reaction conditions to favor the desired product.
Table 2: Illustrative Calculated Reaction Energetics for Isocyanate Reactions
| Reaction | Reactant | Product | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |
| Carbamate (B1207046) Formation | Isocyanate + Alcohol | Carbamate | -20 to -30 | -5 to -15 | 15 to 25 |
| Urea (B33335) Formation | Isocyanate + Amine | Urea | -25 to -40 | -10 to -20 | 10 to 20 |
| Cyclotrimerization | 3 x Isocyanate | Isocyanurate | -40 to -60 | -20 to -30 | Varies with catalyst |
Note: These values are representative for typical isocyanate reactions and are meant for illustrative purposes. The actual values for this compound would depend on the specific reactants and reaction conditions.
Potential Energy Surface Mapping and Reaction Dynamics
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. uni-miskolc.hu For a chemical reaction, the PES provides a landscape of energy minima, corresponding to reactants and products, and saddle points, corresponding to transition states. uni-miskolc.huunibo.it Mapping the PES is crucial for understanding reaction mechanisms, predicting reaction rates, and explaining stereoselectivity. sumitomo-chem.co.jp
While specific PES studies for this compound are not extensively documented in the literature, computational investigations of related isocyanate reactions provide a framework for understanding its reactivity. The isocyanate group (–N=C=O) is highly electrophilic at the central carbon, making it susceptible to nucleophilic attack by species like alcohols, amines, and water. diva-portal.orgnih.gov The reactivity is influenced by the substituents; electron-withdrawing groups enhance the carbon's electrophilicity, while electron-donating groups decrease it. nih.gov
Computational studies using Density Functional Theory (DFT) have been employed to explore the PES for various isocyanate reactions, such as their cycloadditions and reactions with nucleophiles. nih.govcsic.es For instance, DFT calculations on the reaction of nitrones with isocyanates revealed that the mechanism can switch from concerted to stepwise depending on the solvent's polarity. csic.es In the stepwise mechanism, the initial step is a nucleophilic attack on the isocyanate's central carbon, forming an intermediate. csic.es Similarly, the mechanism of urethane (B1682113) formation from isocyanates and alcohols has been characterized computationally, identifying the transition state where the N=C=O group bends to activate the carbon for the new C-O bond formation. mdpi.com
For this compound, a detailed PES map would elucidate the energy barriers for its reactions with various nucleophiles. Such a study would involve calculating the geometries and energies of reactants, transition states, intermediates, and products. This information is vital for predicting the kinetic and thermodynamic favorability of different reaction pathways. Furthermore, reaction dynamics simulations, which model the atomic motions during a chemical transformation, could reveal how the chirality of the indanyl moiety influences the stereochemical outcome of its reactions, a process known as dynamic kinetic asymmetric transformation (DYKAT). acs.org
Application of Unified Reaction Valley Approach (URVA)
The Unified Reaction Valley Approach (URVA) is a powerful computational method for the detailed elucidation of chemical reaction mechanisms. smu.edursc.org URVA complements traditional PES analysis by examining the reaction path and the surrounding reaction valley in depth. smu.edumdpi.com The central feature of URVA is the analysis of the reaction path curvature; as the reacting molecules change their electronic structure along the path, the vibrational modes perpendicular to the path are altered. rsc.orgmdpi.com This coupling leads to a unique curvature profile for each reaction, where maxima indicate significant chemical events like bond formation/breaking, charge transfer, or rehybridization. smu.edursc.org
Although no studies have specifically applied URVA to this compound, the methodology offers a clear protocol for dissecting its reaction mechanisms. By calculating the reaction path for a process, such as the reaction of this compound with an alcohol to form a urethane, URVA could provide a detailed, step-by-step description of the chemical transformations.
The process would involve:
Calculating the Reaction Path: Typically, the Intrinsic Reaction Coordinate (IRC) is computed from the transition state down to the reactants and products.
Analyzing Path Curvature: The curvature of the path is calculated at each point. Maxima in the curvature profile pinpoint where the most significant chemical changes occur.
Decomposition of Curvature: The curvature can be decomposed into contributions from individual internal coordinates (bond lengths, angles, dihedrals). This decomposition reveals precisely which structural changes are driving the reaction at each stage. smu.edu For example, it could show the exact point along the reaction coordinate where the N-H bond forms relative to C-O bond formation.
This detailed insight allows for a much deeper understanding than simply identifying the transition state. It can clarify whether a reaction is truly concerted or if it has significant asynchronous character. For a chiral molecule like this compound, URVA could be instrumental in understanding the subtle electronic and geometric changes that govern its stereoselective reactions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) models are mathematical algorithms that relate the chemical structure of compounds to their biological activity or chromatographic retention, respectively. protoqsar.comresearchgate.net These models transform molecular structures into numerical descriptors and use statistical methods or machine learning to predict properties, reducing the need for extensive experiments. protoqsar.commdpi.com
QSAR Modeling: QSAR models are widely used in medicinal chemistry and toxicology. A notable study established a QSAR model to predict the toxicity of various isothiocyanates, including 5-Indanyl isothiocyanate (a structurally similar compound to the isocyanate), to Tetrahymena pyriformis. This model demonstrates the principle of using molecular descriptors to forecast biological effects.
| Model Endpoint | Descriptor Used | Correlation (r²) | Compounds Included |
|---|---|---|---|
| Toxicity to Tetrahymena pyriformis | GSH Reactivity (log EC50) | 0.718 | Includes 5-Indanyl Isothiocyanate |
QSRR Modeling: In analytical chemistry, QSRR models are invaluable for predicting the retention behavior of analytes in chromatography, which is particularly useful for developing separation methods for chiral compounds. researchgate.netnih.gov The separation of enantiomers is a challenging task that often involves screening numerous chiral stationary phases (CSPs) and mobile phases. nih.gov QSRR can streamline this process by predicting retention times based on molecular descriptors. nih.gov
The development of a QSRR model involves:
Data Collection: Gathering a dataset of compounds with known retention times under specific chromatographic conditions.
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, electronic, quantum-chemical) for each compound. chromatographyonline.com
Model Building: Using machine learning algorithms (e.g., Support Vector Regression, Random Forest, Neural Networks) to build a regression model that links the descriptors to the retention times. nih.gov
Validation: Rigorously validating the model's predictive power using internal and external test sets. mdpi.com
For this compound, a QSRR model could predict its retention time on various CSPs, helping to identify the optimal conditions for its enantioselective separation from its (R)-(-) enantiomer.
Development and Validation of Computational Tools and Algorithms for Chiral Systems
Machine Learning and AI in Chiral Chromatography: Artificial intelligence (AI) and machine learning (ML) are revolutionizing chiral chromatography. omicsonline.org Algorithms can analyze vast datasets of chromatographic separations to identify patterns that are not obvious to human researchers. nih.govomicsonline.org Key applications include:
Predictive Modeling: ML models can forecast the retention behavior of chiral compounds under different conditions, reducing the number of physical experiments needed. omicsonline.orgresearchgate.net Recent approaches utilize advanced neural networks and 3D molecular representations to improve prediction accuracy. nih.govacs.org
Method Optimization: AI algorithms can identify the optimal separation conditions (e.g., solvent composition, temperature, flow rate) to achieve the best resolution of enantiomers. omicsonline.org
CSP Selection: Intelligent systems are being developed to recommend the most suitable chiral stationary phase (CSP) for a given analyte based on its molecular structure, which is a major bottleneck in method development. acs.org
Chirality-Aware Algorithms: A significant advancement is the development of chirality-aware computational models. For example, the EnzyKR deep learning framework was designed to predict the outcomes of enzyme-catalyzed kinetic resolutions. nih.gov It uses a structure-based encoding strategy to represent the specific chiral interactions between an enzyme and the enantiomers of a substrate. nih.gov While developed for biocatalysis, this principle of explicitly modeling 3D chiral interactions is transferable to chromatographic systems, where the CSP acts like the enzyme's active site.
These computational tools are validated against large experimental datasets, such as the ChirBase database, which contains hundreds of thousands of enantioseparation records. acs.org The continuous development and validation of these algorithms are crucial for accelerating the discovery and analysis of chiral molecules like this compound.
Emerging Research Directions and Future Perspectives
Innovations in Sustainable Synthesis of Chiral Isocyanates
The chemical industry is undergoing a significant shift towards green and sustainable practices, a trend that is heavily influencing the synthesis of chiral isocyanates like (S)-(+)-1-Indanyl isocyanate. A primary goal is the replacement of hazardous reagents, most notably phosgene (B1210022), which has been a cornerstone of industrial isocyanate production. nih.gov Research is now centered on phosgene-free routes that are safer and more environmentally friendly. biorizon.eu
Key innovations in this area include:
Bio-based Feedstocks: Efforts are underway to produce isocyanates from renewable biomass resources such as lignin (B12514952) and carbohydrates. biorizon.eu This approach not only reduces reliance on petrochemicals but also introduces the potential for novel molecular structures. The PROMIS project, for example, is dedicated to designing new bio-based isocyanates, which could pave the way for a bio-derived version of indanyl isocyanate. biorizon.eu
Catalytic Processes: Modern synthetic methods emphasize catalytic efficiency to minimize waste and energy consumption. This includes the development of novel catalysts that can facilitate isocyanate formation from alternative starting materials, such as carboxylic acids or amines, through processes like the Curtius, Hofmann, or Lossen rearrangements under milder conditions.
In-Situ Generation: To circumvent the challenges of handling highly reactive isocyanates, methods for their in-situ generation are being refined. nih.gov For instance, photocatalyzed oxidative decarboxylation of oxamic acids can produce an isocyanate intermediate under blue light irradiation, which can then be immediately used in a subsequent reaction. researchgate.net This strategy enhances safety and process efficiency.
These sustainable approaches promise to make the production of this compound and other chiral isocyanates more economical and ecologically responsible, thereby broadening their accessibility for various applications. nih.govrsc.org
Advancements in Asymmetric Electrosynthesis and Photochemical Reactions
Asymmetric electrosynthesis is emerging as a powerful and green tool for creating chiral molecules. researchgate.netrsc.org By replacing conventional stoichiometric redox reagents with electricity, this method minimizes chemical waste and often allows reactions to proceed under mild conditions. researchgate.net While direct asymmetric electrosynthesis of isocyanates is still a developing field, its principles are being applied to create chiral precursors and to drive reactions that involve isocyanates. The use of chiral catalysts or chiral electrodes in electrochemical setups can induce high enantioselectivity. rsc.org
Similarly, photochemical reactions, which use light to initiate chemical transformations, offer unique opportunities for stereocontrol. Photoredox catalysis, for example, has been successfully employed in asymmetric reactions, providing new pathways for the synthesis of complex chiral structures. nih.gov The application of these light-driven methods could lead to novel synthetic routes for this compound or its derivatives, potentially offering higher efficiency and novel reactivity patterns compared to traditional thermal methods.
| Synthesis Advancement | Core Principle | Potential Impact on this compound |
| Asymmetric Electrosynthesis | Uses electricity and chiral catalysts to drive stereoselective reactions. researchgate.netrsc.org | Development of cleaner, high-yield synthetic routes with reduced chemical waste. |
| Photochemical Reactions | Employs light to initiate and control chemical reactions with high specificity. nih.gov | Novel pathways for synthesis and functionalization, potentially under milder conditions. |
| Phosgene-Free Routes | Replaces toxic phosgene with safer alternative reagents and catalytic cycles. biorizon.eu | Enhanced safety and sustainability in industrial-scale production. |
| Bio-based Synthesis | Utilizes renewable biomass as a starting material for chemical production. rsc.org | Reduced environmental footprint and potential for novel "green" derivatives. |
New Applications in Advanced Materials Science with Stereochemical Control
The chirality of this compound is a key feature that can be exploited in advanced materials science. The precise spatial arrangement of atoms is crucial for creating materials with specific optical, electrical, and mechanical properties. researchgate.netrijournals.com A significant area of research is the incorporation of chiral isocyanates into polymers.
For example, the asymmetric copolymerization of epoxides with isocyanates using chiral catalysts can produce optically active polyurethanes. nih.gov In such polymers, the stereochemistry of the isocyanate monomer directly influences the helical structure and macroscopic properties of the final material. The high stereoregularity that can be achieved enhances thermal stability and can lead to materials with unique chiroptical properties, useful in applications like chiral chromatography, sensors, or optical devices. nih.gov The rigid indanyl group in this compound is particularly well-suited for imparting structural order and stability to polymer chains.
Further research is exploring the use of isocyanate-containing monomers in the fabrication of functional materials like cryogels, which are highly porous and can be easily functionalized for applications in areas like biocatalysis or affinity chromatography. nih.gov
Exploration of Biomedical Applications and Drug Discovery Paradigms Leveraging Indanyl Isocyanate Chirality
Chirality is a fundamental consideration in pharmacology, as the two enantiomers of a drug molecule can exhibit vastly different efficacy and toxicity. rsc.org More than half of all currently marketed drugs are chiral compounds, underscoring the importance of stereochemically pure synthesis. rsc.org this compound serves as a valuable chiral building block for introducing a specific stereocenter into a potential drug molecule. Its isocyanate group readily reacts with alcohols and amines to form carbamates and ureas, respectively, which are common linkages in pharmaceuticals.
The use of specific chiral isocyanates in drug synthesis is an established strategy. For instance, (R)-(+)-1-Phenylethyl isocyanate is widely used to synthesize chiral drugs and intermediates. datainsightsmarket.com By analogy, this compound is a prime candidate for the development of new chemical entities where the indanyl moiety can provide a desirable structural scaffold that interacts with biological targets like enzymes or receptors in a stereospecific manner.
Furthermore, polyurethanes, synthesized from isocyanates, are extensively used in biomedical devices due to their excellent biocompatibility and tunable mechanical properties. mdpi.comport.ac.uk The incorporation of a chiral monomer like this compound could lead to the development of "smart" biomedical polymers whose surface properties or degradation profiles are influenced by their stereochemistry, enabling more sophisticated drug delivery systems, tissue engineering scaffolds, and medical implants. port.ac.uk
Interdisciplinary Research at the Interface of Chemical Synthesis and Biological Systems
The intersection of chemical synthesis and biology is a fertile ground for innovation. nih.gov Research in this area focuses on creating synthetic molecules that can mimic or modulate biological processes with high precision. nih.gov The chirality of this compound is critical in this context because biological systems—composed of chiral proteins, nucleic acids, and sugars—are exquisitely sensitive to the stereochemistry of interacting molecules.
By incorporating this compound into larger molecules, chemists can design probes to study biological interactions, create substrates for enzymatic assays, or develop inhibitors that target the active site of a specific enzyme enantioselectively. This interdisciplinary approach, often termed chemical biology, leverages the power of organic synthesis to answer fundamental biological questions and to design new therapeutic strategies. nih.gov The ability to synthesize molecules with defined three-dimensional shapes allows researchers to probe the intricate relationship between molecular structure and biological function, a central theme in modern drug discovery and molecular biology. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high enantiomeric purity in (S)-(+)-1-Indanyl isocyanate?
- Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or catalysts. For example, asymmetric cyclization of indene derivatives using chiral Lewis acids (e.g., BINOL-based catalysts) can yield high enantiomeric excess (ee). Post-synthesis purification via chiral HPLC with cellulose-based columns ensures >99% purity. Reaction temperature (0–5°C) and solvent polarity (e.g., dichloromethane) are critical for minimizing racemization .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : / NMR to confirm the indanyl scaffold and isocyanate group (δ ~125 ppm for NCO).
- FTIR : A sharp peak at ~2250 cm confirms the isocyanate functional group.
- HPLC-MS : Quantify trace impurities (e.g., residual amines) using reverse-phase C18 columns and electrospray ionization .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its reactivity and toxicity (similar to methyl isocyanate), use:
- PPE : Nitrile gloves, respirators with organic vapor cartridges, and chemical-resistant lab coats.
- Engineering Controls : Conduct reactions in fume hoods with scrubbers to neutralize vapors.
- Emergency Protocols : Immediate decontamination with ethanol-water mixtures to hydrolyze residual isocyanate .
Q. What are the primary applications of this compound in asymmetric catalysis?
- Methodological Answer : The compound serves as a chiral building block for:
- Pharmaceuticals : Synthesis of β-lactam antibiotics via Staudinger reactions.
- Ligand Design : Derivatization into ureas for coordination complexes (e.g., Pd-catalyzed cross-couplings).
- Polymer Chemistry : Chiral polyurethanes with tailored thermal stability .
Advanced Research Questions
Q. How can discrepancies in solvent-dependent reactivity data for this compound be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity effects on transition states. Use:
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map solvent-dependent activation energies.
- Kinetic Studies : Monitor reaction rates in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents via in situ FTIR.
- Statistical Analysis : Apply Spearman-Brown reliability corrections to validate reproducibility .
Q. What strategies mitigate challenges in quantifying trace this compound in biological matrices?
- Methodological Answer : Derivatization with n-dibutylamine (n-DBA) followed by GC-MS analysis:
- Sample Prep : Extract isocyanate from plasma using solid-phase extraction (C18 cartridges).
- Derivatization : React with n-DBA (1:2 molar ratio) at 60°C for 1 hr to form stable urea derivatives.
- Detection : Use SIM mode (m/z 85 for n-DBA) with a detection limit of 0.1 ppb .
Q. How does the electronic configuration of this compound influence regioselectivity in nucleophilic additions?
- Methodological Answer : The indanyl group’s electron-donating effect directs nucleophiles to the isocyanate’s electrophilic carbon.
- Mechanistic Probes : Use Hammett plots with substituted indanyl derivatives to correlate σ values with reaction rates.
- X-ray Crystallography : Confirm adduct geometry (e.g., urea vs. carbamate formation) .
Q. What computational models predict the environmental persistence of this compound?
- Methodological Answer : Apply QSAR models and molecular dynamics simulations:
- Hydrolysis Pathways : Simulate degradation in aquatic systems using Arrhenius parameters (E ~50 kJ/mol).
- Atmospheric Lifetime : Estimate OH radical reaction rates (k ~1.2×10 cm/molecule/s) via M06-2X/cc-pVTZ calculations .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the thermal stability of this compound-based polymers?
- Methodological Answer : Variations arise from polymerization conditions:
- Curing Agents : Aliphatic vs. aromatic diamines affect crosslink density (DSC analysis recommended).
- Accelerated Aging Tests : Compare TGA profiles under N (stable to 200°C) vs. air (degradation at 150°C due to oxidation).
- Statistical Validation : Use ANOVA to assess batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
